molecular formula C11H9N3O B2632912 N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide CAS No. 2160313-74-4

N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide

Cat. No.: B2632912
CAS No.: 2160313-74-4
M. Wt: 199.213
InChI Key: BBSDZRKIJRVNMO-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide is an organic compound with the molecular formula C11H9N3O It is characterized by the presence of both cyanomethyl and cyanophenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide typically involves the reaction of 4-cyanobenzyl chloride with acetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-Cyanobenzyl chloride+AcetamideNaOH, refluxThis compound\text{4-Cyanobenzyl chloride} + \text{Acetamide} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 4-Cyanobenzyl chloride+AcetamideNaOH, reflux​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or cyanophenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyanophenyl)acetamide: Lacks the cyanomethyl group, which may affect its reactivity and applications.

    N-(Cyanomethyl)-2-(4-fluorophenyl)acetamide: Contains a fluorine substituent, which can influence its chemical properties and biological activity.

    N-(Cyanomethyl)-2-(4-methylphenyl)acetamide: The presence of a methyl group can alter its steric and electronic properties.

Uniqueness

N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide is unique due to the presence of both cyanomethyl and cyanophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(cyanomethyl)-2-(4-cyanophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-5-6-14-11(15)7-9-1-3-10(8-13)4-2-9/h1-4H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSDZRKIJRVNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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